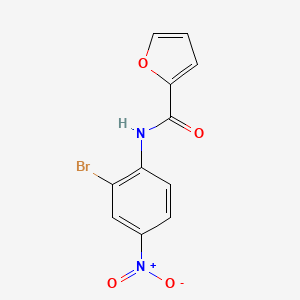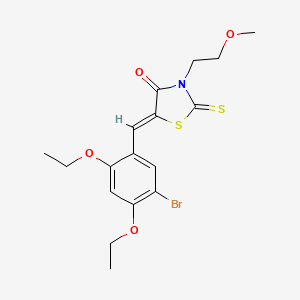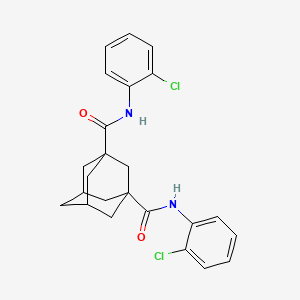![molecular formula C16H19NO4 B5102197 diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes such as tyrosine kinases and cyclooxygenases. This inhibition leads to the modulation of various cellular signaling pathways and the regulation of gene expression. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. Furthermore, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is its versatility in scientific research. This compound can be used as a building block for the synthesis of various bioactive molecules. It can also be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of this compound is its toxicity. It has been reported to have cytotoxic effects on various cell lines. Therefore, caution should be taken when handling this compound in lab experiments.
Future Directions
There are several future directions for the research on diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate. One of the areas of interest is the development of new bioactive molecules based on this compound. Another area of interest is the investigation of the mechanism of action of this compound and its effects on various cellular signaling pathways. Furthermore, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of interest. Finally, the investigation of the toxicity and safety profile of this compound is also an important direction for future research.
Conclusion:
In conclusion, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a versatile compound that has several applications in scientific research. It is commonly used as a building block for the synthesis of various bioactive molecules and as a fluorescent probe for the detection of metal ions. This compound has several biochemical and physiological effects and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. However, caution should be taken when handling this compound due to its toxicity. There are several future directions for the research on this compound, including the development of new bioactive molecules, investigation of the mechanism of action, and the development of new synthetic methods.
Synthesis Methods
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate can be synthesized by the reaction of ethyl acetoacetate, malonic acid, and 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction yields the desired product in good yield and purity. The synthesis of this compound has been extensively studied and optimized for various reaction conditions.
Scientific Research Applications
Diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has several applications in scientific research. It is commonly used as a building block for the synthesis of various bioactive molecules such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Furthermore, diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate has been used as a ligand in coordination chemistry and catalysis.
properties
IUPAC Name |
diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(18)14(16(19)21-5-2)10-12(3)9-13-7-6-8-17-11-13/h6-11H,4-5H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJKYVPHHKWSI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=CC1=CN=CC=C1)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C/C(=C/C1=CN=CC=C1)/C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)

![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)


![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)
![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)